
Cerium;1,1-dichloroethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium;1,1-dichloroethene: is a compound that combines cerium, a rare earth metal, with 1,1-dichloroethene, an organochloride. Cerium is known for its catalytic properties and is widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dichloroethene is typically produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed and uses either sodium hydroxide or calcium hydroxide at a temperature of around 100°C . The reaction can be represented as: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of 1,1-dichloroethene involves large-scale dehydrochlorination processes. The gas-phase reaction without a base is more desirable but less selective .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dichloroethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form products like chloroacetic acid and dichloroacetaldehyde.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Chloroacetic acid, dichloroacetaldehyde.
Reduction: Ethylene.
Substitution: Various substituted ethylenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1-Dichloroethene is used as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates .
Biology and Medicine: Cerium oxide nanoparticles, derived from cerium, have significant biomedical applications due to their antioxidant properties . They are used in drug delivery systems and as antibacterial agents .
Industry: 1,1-Dichloroethene is used in the production of polyvinylidene chloride, which is used in food packaging materials like cling wrap .
Wirkmechanismus
1,1-Dichloroethene: The hepatotoxicity of 1,1-dichloroethene involves its metabolism in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly P450 2E1, leading to the formation of toxic metabolites such as chloroacetic acid and dichloroacetaldehyde . These metabolites cause cellular damage and hepatotoxicity.
Cerium Oxide: Cerium oxide nanoparticles exhibit their effects through the reversible conversion between cerium (III) and cerium (IV) oxidation states. This redox cycling allows them to scavenge reactive oxygen species, providing antioxidant protection .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloroethane: Another chlorinated hydrocarbon used as a solvent and in chemical synthesis.
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).
Cerium (III) and Cerium (IV) Compounds: Cerium forms various compounds in different oxidation states, such as cerium (III) fluoride and cerium (IV) oxide
Uniqueness: 1,1-Dichloroethene is unique due to its specific use in polymer production and its distinct chemical reactivity. Cerium oxide nanoparticles are unique for their redox properties and wide range of applications in nanotechnology and biomedicine .
Eigenschaften
CAS-Nummer |
122677-52-5 |
|---|---|
Molekularformel |
C2HCeCl2- |
Molekulargewicht |
236.05 g/mol |
IUPAC-Name |
cerium;1,1-dichloroethene |
InChI |
InChI=1S/C2HCl2.Ce/c1-2(3)4;/h1H;/q-1; |
InChI-Schlüssel |
UTPQLNPPIWOQEL-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]=C(Cl)Cl.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
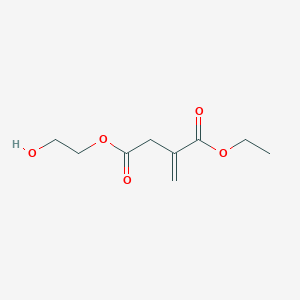

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
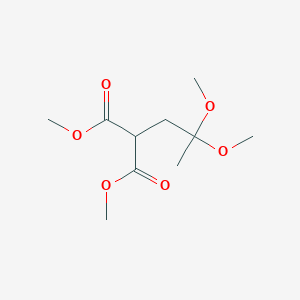
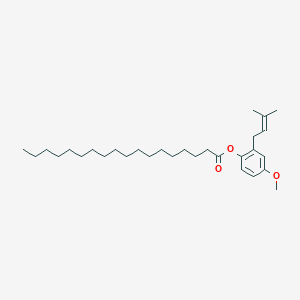
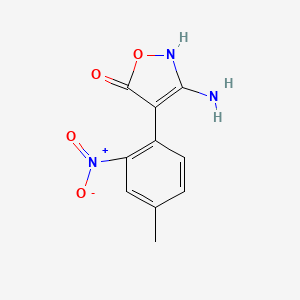
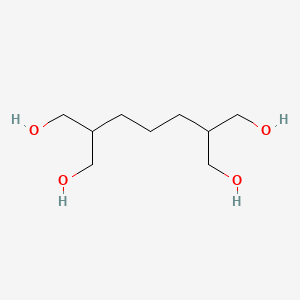
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
